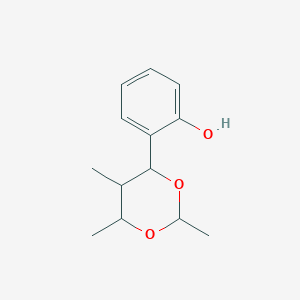
2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol
Overview
Description
2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2,5,6-trimethyl-1,3-dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol typically involves the reaction of a phenol derivative with a suitable dioxane precursor. One common method is the condensation reaction between a phenol and 2,2,5-trimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions. The reaction conditions often include the use of a catalyst, such as sulfuric acid or sodium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component of pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. Additionally, the dioxane moiety may contribute to the compound’s overall stability and reactivity, affecting its biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: A related compound with similar structural features but lacking the phenolic hydroxyl group.
Methyl Meldrum’s acid: Another structurally related compound used in organic synthesis.
Methylmalonic acid cyclic isopropylidene ester: Shares the dioxane moiety but differs in other structural aspects.
Uniqueness
2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol is unique due to the combination of the phenolic hydroxyl group and the 2,5,6-trimethyl-1,3-dioxane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8-9(2)15-10(3)16-13(8)11-6-4-5-7-12(11)14/h4-10,13-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYQUVFLQIPNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(OC1C2=CC=CC=C2O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


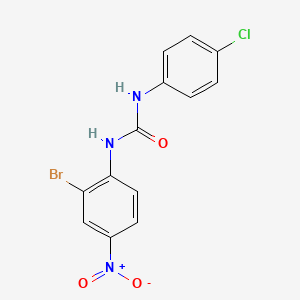
![3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3826735.png)
![1,2,2-Trimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclopentanecarboxylic acid](/img/structure/B3826740.png)
![(E)-1-(2-CHLOROPHENYL)-N-{4'-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE](/img/structure/B3826742.png)
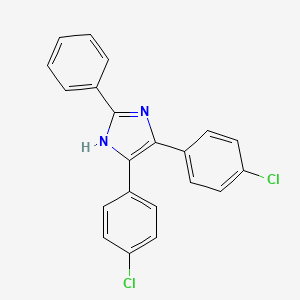
![2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B3826755.png)
![4-nitro-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]aniline](/img/structure/B3826768.png)
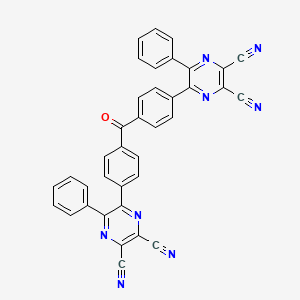
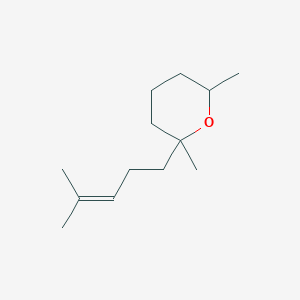
![2-[(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B3826799.png)
![3-[2-(diphenylphosphoryl)ethyl]-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B3826801.png)
![2-[2-(diphenylphosphoryl)ethoxy]-N,N-dimethylethanamine](/img/structure/B3826805.png)
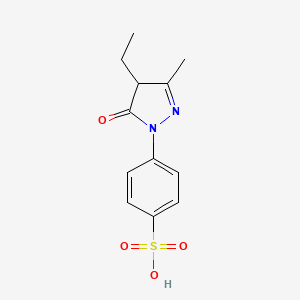
![2,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-VINYL-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE](/img/structure/B3826813.png)
